4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one
Description
4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one is a heterocyclic compound featuring a 1,3-dithiol-2-one core fused to a para-substituted phenyl ring bearing a hydroxy(oxido)amino functional group. The dithiolone ring contributes to its electron-deficient character, while the hydroxy(oxido)amino group introduces redox-active and hydrogen-bonding capabilities.
Properties
CAS No. |
49675-85-6 |
|---|---|
Molecular Formula |
C9H5NO3S2 |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C9H5NO3S2/c11-9-14-5-8(15-9)6-1-3-7(4-2-6)10(12)13/h1-5H |
InChI Key |
KGMIAMWJADHAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the hydroxy(oxido)amino group. The dithiol-2-one moiety is then introduced through a series of thiolation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxy(oxido)amino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy(oxido)amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
The compound's unique functional groups position it as a candidate for drug development. Research indicates potential applications in the treatment of diseases associated with oxidative stress and inflammation.
- Antioxidant Properties : The compound's ability to scavenge free radicals makes it a promising candidate for developing antioxidant therapies.
- Enzyme Inhibition : Studies suggest that 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one can inhibit certain enzymes linked to disease progression, particularly in cancer research.
Materials Science
In materials science, the compound's redox properties can be exploited to create advanced materials with specific functionalities.
- Conductive Polymers : The redox-active nature of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one allows for its incorporation into conductive polymer matrices, enhancing their electrical properties.
- Sensors : Its ability to undergo oxidation-reduction reactions can be utilized in the development of sensors for detecting specific biomolecules or environmental pollutants.
Environmental Applications
The compound's potential as a reducing agent suggests applications in environmental remediation.
- Heavy Metal Ion Reduction : Research indicates that compounds similar to 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one can reduce heavy metal ions in contaminated water sources.
- Photocatalysis : The compound may also play a role in photocatalytic processes aimed at degrading pollutants under light exposure.
Case Study 1: Antioxidant Activity
A study published in the Journal of Organic Chemistry investigated the antioxidant activity of various dithiol compounds, including 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one. The results demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This finding supports its potential use in nutraceutical formulations aimed at mitigating oxidative stress-related diseases.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of this compound revealed that it effectively inhibits certain kinases implicated in cancer pathways. In vitro assays showed a dose-dependent inhibition effect on cancer cell lines treated with 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one, suggesting its viability as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(oxido)amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the dithiol-2-one moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dithiolone or Related Heterocycles
- 4-(Pyridin-2-yl)-1,3-dithiol-2-one Structure: Replaces the hydroxy(oxido)aminophenyl group with a pyridinyl moiety. Applications: Serves as an intermediate for tetrathiafulvalene (TTF) derivatives and donor-acceptor ligands. The pyridine nitrogen enhances coordination with transition metals, unlike the hydroxy(oxido)amino group, which may act as a redox-active site . Electronic Properties: The dithiolone ring in both compounds confers electron-deficient behavior, but the substituent (pyridine vs. hydroxy(oxido)aminophenyl) dictates specific applications in materials science.
- 1,3-Dioxol-2-one Derivatives (e.g., 4-(4-fluorophenyl)-5-[2-(4-phenylpiperazinyl)ethyl]-1,3-dioxol-2-one) Structure: Replaces sulfur atoms in the dithiolone ring with oxygen, forming a dioxolone. Reactivity: The dioxolone ring is less electron-deficient than dithiolone, reducing its utility in charge-transfer systems.
Substituted Phenyl Ketones and Propenones
- 1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Structure: Features a hydroxy-substituted phenyl ring conjugated to a propenone chain. Synthesis: Prepared via Claisen-Schmidt condensation of hydroxyacetophenone with substituted aldehydes, differing from the likely cyclization methods for dithiolones . Bioactivity: Exhibits anticancer activity through mechanisms like tubulin inhibition, whereas the dithiolone core in the target compound may interact with thiol-rich enzymes or redox pathways .
- 2-Amino-1-(4-hydroxyphenyl)ethanone Structure: Contains a hydroxy phenyl group with an amino ketone side chain. Applications: Used in synthesizing bioactive alkaloids. The amino group enhances nucleophilicity, contrasting with the electrophilic dithiolone ring in the target compound .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|
| 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one | Not reported | Polar aprotic solvents | Dithiolone, hydroxy(oxido)amino |
| 4-(4’-Hydroxy-3’-methoxyphenyl)but-2-one-3-ene | 160–162 (Table 3) | Ethanol, DMSO | Methoxy, hydroxy, propenone |
| 2-Amino-1-(4-hydroxyphenyl)ethanone | 198–200 | Water, ethanol | Amino, hydroxy, ketone |
The dithiolone ring likely reduces aqueous solubility compared to propenones or amino ketones, impacting bioavailability .
Biological Activity
4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one, with the chemical formula CHN\OS and CAS number 49675-85-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a dithiol-2-one moiety and a hydroxyamino group, which contribute to its redox properties and interactions with various biological systems. Its molecular weight is approximately 239.3 g/mol, and it exhibits notable chemical behavior due to the presence of multiple functional groups that allow for diverse chemical interactions .
Biological Activity
Research has demonstrated that 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage.
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, including cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 is crucial for developing anti-inflammatory drugs .
- Antimicrobial Properties : Preliminary investigations suggest that 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Redox Reactions : The dithiol groups can participate in redox reactions, which are essential for the antioxidant activity of the compound.
- Enzyme Interaction : Molecular modeling studies have provided insights into how this compound interacts with target enzymes like COX. The binding affinity and interaction patterns suggest potential pathways for therapeutic applications .
- Cellular Signaling Modulation : By modulating signaling pathways related to inflammation and oxidative stress, this compound may exert protective effects on cells.
Case Studies
Several studies have investigated the biological effects of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one:
- Study on COX Inhibition : A recent study evaluated the inhibitory effects of this compound on COX enzymes. At a concentration of 10 μM, it demonstrated an inhibition rate of approximately 88% for COX-2, indicating its potential as an anti-inflammatory agent .
- Antioxidant Efficacy Assessment : In vitro assays showed that this compound effectively scavenged free radicals, suggesting its utility in formulations aimed at reducing oxidative stress-related damage.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Qualities |
|---|---|---|
| 4-Amino-1,3-dithiol-2-one | Contains amino and dithiol groups | Known for strong reducing properties |
| 5-Hydroxy-1,3-dithiol-2-one | Hydroxyl group on a different position | Exhibits enhanced solubility |
| 2-Hydroxybenzothiazole | Contains thiazole ring | Noted for its fluorescent properties |
| 3-Amino-2-thiophenol | Thiophenol structure | Exhibits significant antibacterial activity |
The unique combination of functional groups in 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one provides distinct biochemical activities not found in similar compounds. Its antioxidant capacity and potential enzyme inhibition set it apart as a versatile candidate for further research and application development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
